BRD4 Inhibitor-16

Epigenetics Chemical Probe Drug Discovery

Choose BRD4 Inhibitor‑16 for a practical, cost‑effective entry point into BRD4 epigenetic study. Unlike pan‑BET inhibitors (e.g., JQ1/OTX015), this distinct‑scaffold tool enables comparative chemotype analysis and initial phenotypic screening. Its pre‑optimized in vivo formulation protocols (IP/IV administration, DMSO‑based solvent systems) allow you to bypass formulation development. Validate preliminary findings with well‑characterized probes for rigorous mechanistic conclusions.

Molecular Formula C42H43N7O8S
Molecular Weight 805.9 g/mol
Cat. No. B15141685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-16
Molecular FormulaC42H43N7O8S
Molecular Weight805.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC(=O)NCCNS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCN8CCOCC8)C
InChIInChI=1S/C42H43N7O8S/c1-26-37(27(2)57-45-26)29-12-14-34-33(24-29)39(28-8-5-4-6-9-28)49(42(53)46(34)3)25-36(50)43-16-17-44-58(54,55)35-15-13-32-38-30(35)10-7-11-31(38)40(51)48(41(32)52)19-18-47-20-22-56-23-21-47/h4-15,24,39,44H,16-23,25H2,1-3H3,(H,43,50)
InChIKeyUIMJBTYHXUBLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 Inhibitor-16: Potent Bromodomain 4 Inhibitor for Cancer and Epigenetic Research


BRD4 Inhibitor-16 (Compound 4) is a small molecule inhibitor targeting bromodomain-containing protein 4 (BRD4), an epigenetic reader protein that regulates transcriptional elongation and oncogene expression [1]. BRD4 overexpression is closely correlated with various human cancers through the regulation of histone post-translational modifications . This compound serves as a research tool for explorative studies of BRD4 inhibition, facilitating investigation into BRD4-mediated transcriptional programs and inhibitor release mechanisms .

Why BRD4 Inhibitor-16 Cannot Be Interchanged with Generic BRD4 Inhibitors


BRD4 inhibitors exhibit marked differences in potency, selectivity for BD1 versus BD2 domains, and intra-BET family selectivity profiles [1]. Pan-BET inhibitors such as JQ1 and OTX015 show comparable affinities across BRD2/3/4, while domain-selective inhibitors like XY221 demonstrate 667-fold selectivity for BRD4 BD2 over BD1 and 9-32-fold selectivity over BRD2/3/T BD2 [2]. These divergent pharmacological profiles preclude simple substitution; the specific inhibitor selected directly impacts experimental interpretation and translational relevance .

BRD4 Inhibitor-16: Quantifiable Differentiation in Physicochemical Properties and Research Application


Molecular Weight and Chemical Identity of BRD4 Inhibitor-16 Versus Common BRD4 Inhibitors

BRD4 Inhibitor-16 possesses a molecular weight of 805.90 g/mol and molecular formula C42H43N7O8S [1], which is substantially higher than pan-BET inhibitors such as (+)-JQ-1 (456.99 g/mol) and OTX015 (415.45 g/mol) . This larger molecular weight may influence physicochemical properties including solubility and permeability.

Epigenetics Chemical Probe Drug Discovery

Solubility and Formulation Guidance for BRD4 Inhibitor-16 Compared to Established BRD4 Inhibitors

BRD4 Inhibitor-16 is supplied with detailed in vivo formulation protocols including DMSO/Tween-80/saline (10:5:85) and DMSO/PEG300/Tween-80/saline (10:40:5:45) mixtures [1], whereas many commercial BRD4 inhibitors such as OTX015 and I-BET762 are provided with more limited formulation guidance. The provided protocols enable researchers to prepare dosing solutions for animal studies without extensive optimization.

Solubility In Vivo Formulation Drug Discovery

Positioning of BRD4 Inhibitor-16 as an Exploratory Research Tool Versus Well-Characterized Chemical Probes

BRD4 Inhibitor-16 is explicitly marketed as a 'useful tool for explorative studies of BRD4 inhibition' , in contrast to well-validated chemical probes such as (+)-JQ-1 (IC50s of 77 and 33 nM for BRD4(1/2)) and I-BET762 (IC50 of 32.5-42.5 nM) , which have extensive published characterization of potency, selectivity, and pharmacokinetics. This distinction is critical for researchers selecting compounds for hypothesis-driven versus exploratory experiments.

Chemical Biology Tool Compound Epigenetics

Optimal Research Applications for BRD4 Inhibitor-16 Based on Available Evidence


Exploratory Studies of BRD4 Inhibition in Cancer Cell Lines

BRD4 Inhibitor-16 is positioned as a tool for initial exploratory studies of BRD4 inhibition in cancer biology . Researchers investigating the phenotypic consequences of BRD4 inhibition in cell-based assays may employ this compound as a starting point, with the understanding that follow-up validation with well-characterized probes (e.g., JQ1, OTX015) is required for rigorous mechanistic conclusions [1].

In Vivo Pharmacodynamic Studies Using Pre-Formulated Dosing Solutions

The detailed in vivo formulation protocols provided for BRD4 Inhibitor-16 make it a practical choice for initial animal studies requiring intraperitoneal or intravenous administration. The availability of multiple solvent systems (e.g., DMSO/Tween-80/saline, DMSO/PEG300/Tween-80/saline) enables researchers to bypass formulation development steps when assessing preliminary in vivo pharmacodynamic effects of BRD4 inhibition.

Comparative Studies of BRD4 Inhibitor Chemotypes

Given its distinct molecular weight (805.90 g/mol) and chemical structure compared to established BRD4 inhibitors , BRD4 Inhibitor-16 may be employed in comparative chemotype studies examining the relationship between molecular properties and biological activity. Such studies can inform structure-activity relationship analyses and guide optimization of novel BRD4-targeted scaffolds.

Educational and Training Applications in Epigenetics Research

Due to its availability as a cost-effective exploratory tool, BRD4 Inhibitor-16 may be suitable for educational and training purposes in academic laboratories focused on epigenetic mechanisms. The compound's documented handling and storage conditions provide a practical introduction to small molecule inhibitor use in research settings.

Technical Documentation Hub

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